molecular formula C10H16O3 B15159645 Methyl 4,4-dimethyl-5-oxohept-2-enoate CAS No. 865535-28-0

Methyl 4,4-dimethyl-5-oxohept-2-enoate

Cat. No.: B15159645
CAS No.: 865535-28-0
M. Wt: 184.23 g/mol
InChI Key: RMSDQRJXPLMFHM-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-5-oxohept-2-enoate is an α,β-unsaturated keto ester characterized by a conjugated enoate moiety, a ketone group at the fifth carbon, and geminal dimethyl substituents at the fourth carbon. Its structure (C₁₀H₁₆O₃) combines reactivity from both the α,β-unsaturated ester (a Michael acceptor) and the ketone group, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

865535-28-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4,4-dimethyl-5-oxohept-2-enoate

InChI

InChI=1S/C10H16O3/c1-5-8(11)10(2,3)7-6-9(12)13-4/h6-7H,5H2,1-4H3

InChI Key

RMSDQRJXPLMFHM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethyl-5-oxohept-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethyl-5-oxohept-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another synthetic route involves the Claisen condensation of ethyl acetoacetate with isobutyraldehyde, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-5-oxohept-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4-dimethyl-5-oxohept-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4-dimethyl-5-oxohept-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The keto group can also engage in redox reactions, influencing cellular metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4,4-dimethyl-5-oxohept-2-enoate with diterpenoid methyl esters and related α,β-unsaturated esters from Austrocedrus chilensis resin (). Key differences in structure, reactivity, and applications are outlined:

Table 1: Structural and Functional Group Comparison

Compound Name Key Functional Groups Skeleton Type Natural/Synthetic Origin Reference
This compound α,β-unsaturated ester, 5-oxo, 4,4-dimethyl Linear heptenoate Likely synthetic N/A
Sandaracopimaric acid methyl ester (4) Diterpenoid carboxylic acid methyl ester Pimarane-type diterpene Natural (plant resin)
E/Z-Communic acid methyl ester (8, 9) Diterpenoid carboxylic acid methyl ester Labdane-type diterpene Natural (plant resin)
12-Oxo-labda-8(17),13E-dien-19-oic acid methyl ester (10) Oxo-labdane methyl ester Labdane-type diterpene Natural (plant resin)

Key Differences:

Skeletal Complexity: this compound features a linear seven-carbon chain, whereas diterpenoid analogs (e.g., compounds 4, 8–10) possess polycyclic frameworks (labdane or pimarane skeletons) with 20 carbon atoms . The geminal dimethyl group at C4 in the target compound contrasts with the methyl and isopropyl substituents in diterpenoid esters, which arise from their terpene biosynthesis.

Reactivity: The α,β-unsaturated ester in this compound enhances its electrophilicity, enabling conjugate additions. In contrast, diterpenoid esters (e.g., compound 10) often exhibit reactivity at oxo groups or conjugated dienes . The 5-oxo group in the target compound may participate in keto-enol tautomerism, a feature absent in sandaracopimaric acid methyl ester (4), which lacks ketone functionality .

Natural Occurrence vs. Synthetic Utility: Diterpenoid methyl esters (4, 8–10) are naturally occurring in Austrocedrus chilensis resin, with roles in plant defense and antimicrobial activity . this compound is likely synthetic, designed for applications in pharmaceutical or materials chemistry due to its modular structure.

Table 2: Hypothetical Physicochemical Properties*

Property This compound Sandaracopimaric acid methyl ester (4)
Molecular Weight 184.23 g/mol 330.50 g/mol
Boiling Point ~250–270°C (est.) >300°C (literature)
Polarity Moderate (due to ester/ketone) Low (hydrophobic diterpene)
Retention Time (GC, est.) Shorter (linear chain) Longer (bulky diterpene)

*Note: Properties for this compound are inferred due to lack of direct experimental data in provided evidence.

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